2-(4-methoxyphenyl)-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide 2-(4-methoxyphenyl)-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16374504
InChI: InChI=1S/C21H22N2O5S2/c1-27-15-9-7-14(8-10-15)11-20(24)22-21-23(16-5-3-4-6-18(16)28-2)17-12-30(25,26)13-19(17)29-21/h3-10,17,19H,11-13H2,1-2H3
SMILES:
Molecular Formula: C21H22N2O5S2
Molecular Weight: 446.5 g/mol

2-(4-methoxyphenyl)-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

CAS No.:

Cat. No.: VC16374504

Molecular Formula: C21H22N2O5S2

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide -

Specification

Molecular Formula C21H22N2O5S2
Molecular Weight 446.5 g/mol
IUPAC Name 2-(4-methoxyphenyl)-N-[3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide
Standard InChI InChI=1S/C21H22N2O5S2/c1-27-15-9-7-14(8-10-15)11-20(24)22-21-23(16-5-3-4-6-18(16)28-2)17-12-30(25,26)13-19(17)29-21/h3-10,17,19H,11-13H2,1-2H3
Standard InChI Key ZYNJOSQETDSJRM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CC(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC=C4OC

Introduction

Structural Overview

This compound is characterized by:

  • Core Structure: A thieno[3,4-d] thiazole ring system with a sulfonyl group (5,5-dioxide) and a methoxyphenyl substitution.

  • Functional Groups:

    • Methoxy groups (-OCH₃) on both phenyl rings.

    • An acetamide moiety (-NHCOCH₂) linked to the thiazole ring.

  • Configuration: The compound adopts a (2Z)-configuration around the double bond in the thiazole ring.

Molecular Formula and Weight

  • Molecular Formula: C₁₇H₁₆N₂O₄S₂

  • Molecular Weight: Approximately 376.45 g/mol

Synthesis

The synthesis of this compound likely involves:

  • Formation of the Thieno[3,4-d]13thiazole Core:

    • This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.

    • The incorporation of the sulfonyl group (5,5-dioxide) requires oxidation steps using agents like hydrogen peroxide or oxone.

  • Substitution of Methoxyphenyl Groups:

    • Methoxyphenyl groups are introduced via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki coupling).

  • Acetamide Functionalization:

    • The acetamide group is typically added through amidation reactions using acetic anhydride or acetyl chloride with an amine precursor.

Reaction Conditions

  • Reactions are often conducted under controlled temperatures and inert atmospheres to prevent degradation.

  • Solvents like dichloromethane or ethanol are used depending on the step.

Analytical Characterization

The compound's structure is confirmed using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Signals for aromatic protons, methoxy groups, and amide NH.

  • ¹³C NMR: Peaks corresponding to aromatic carbons, carbonyl carbon, and methoxy carbons.

Infrared (IR) Spectroscopy

  • Key absorption bands include:

    • Amide carbonyl stretch (~1650 cm⁻¹).

    • Sulfonyl group vibrations (~1300–1150 cm⁻¹).

    • Aromatic C-H stretches (~3000 cm⁻¹).

Mass Spectrometry (MS)

  • Molecular ion peak at m/z = 376 confirms molecular weight.

X-ray Crystallography

  • Provides precise information about bond lengths, angles, and configuration.

Medicinal Chemistry

  • The presence of sulfonamide and methoxyphenyl groups suggests potential as:

    • Anti-inflammatory agents.

    • Antimicrobial compounds (thiazole derivatives are known for such activity).

Material Science

  • Thiazole-based compounds are investigated for their electronic properties in organic semiconductors.

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